molecular formula C8H14F3NO3 B13597955 tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate

tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate

Katalognummer: B13597955
Molekulargewicht: 229.20 g/mol
InChI-Schlüssel: NCSJLZBMIHPPLI-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography is essential to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the trifluoromethyl group can produce a difluoromethyl derivative .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of trifluoromethylated carbamates on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and other biomolecules .

Medicine

Its unique chemical properties make it a valuable starting material for the synthesis of drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-ButylN-(2,3-dihydroxypropyl)carbamate
  • tert-ButylN-hydroxycarbamate
  • tert-Butyl(3-aminopropyl)carbamate

Uniqueness

tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile compared to similar compounds.

Eigenschaften

Molekularformel

C8H14F3NO3

Molekulargewicht

229.20 g/mol

IUPAC-Name

tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1

InChI-Schlüssel

NCSJLZBMIHPPLI-RXMQYKEDSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC[C@H](C(F)(F)F)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.